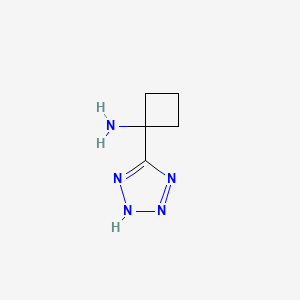
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amin
Übersicht
Beschreibung
1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C5H9N5 and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese potenzieller Therapeutika
Tetrazol-Derivate, einschließlich 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amin, wurden umfassend auf ihre potenziellen biologischen und pharmakologischen Anwendungen untersucht . Sie sind bekannt für ihre antibakteriellen, antimykotischen, antiviralen und entzündungshemmenden Eigenschaften. Diese Verbindung könnte entscheidend für die Synthese neuer therapeutischer Wirkstoffe sein, die eine Reihe von Krankheiten bekämpfen.
Landwirtschaft: Entwicklung von Agrochemikalien
In der Landwirtschaft werden Tetrazol-Derivate für die Entwicklung neuartiger Agrochemikalien erforscht . Zu ihren potenziellen Anwendungen gehören Pestizide und Düngemittel, wo sie zur Stabilität und Wirksamkeit dieser Produkte beitragen können.
Materialwissenschaften: Schaffung fortschrittlicher Materialien
Die einzigartige chemische Struktur von Tetrazolen macht sie für die Herstellung fortschrittlicher Materialien geeignet. Sie können als lipophile Spacer und stickstoffhaltige heterocyclische Liganden wirken, die bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen wertvoll sind .
Umweltwissenschaften: Schadstoffminderung
Tetrazol-Derivate werden auf ihre Rolle in den Umweltwissenschaften, insbesondere in Strategien zur Schadstoffminderung, erforscht. Sie könnten zur Entwicklung von Verbindungen verwendet werden, die beim Abbau oder der Absorption von Schadstoffen helfen und zu sauberer Luft und sauberem Wasser beitragen .
Biochemie: Enzymhemmungstudien
In der Biochemie sind Verbindungen wie this compound wertvoll für die Untersuchung der Enzymhemmung. Sie können als molekulare Sonden oder Inhibitoren dienen, um Enzymmechanismen zu verstehen, was für die Medikamentenentwicklung entscheidend ist .
Pharmakologie: Wirkstoffdesign und -entdeckung
Die Tetrazol-Einheit ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Sie kann das Carboxylat-Ion nachahmen, was sie zu einem nützlichen Bioisoster im Wirkstoffdesign macht. Diese Verbindung könnte entscheidend für die Entdeckung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen sein .
Wirkmechanismus
Target of Action
Tetrazoles, which are a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .
Mode of Action
The tetrazole component of the compound has both electron-donating and electron-withdrawing properties . This dual property allows the tetrazole to interact with various biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that all energetic salts exhibit good thermal stabilities with decomposition temperatures ranging from 171 to 270 °c . This suggests that the compound may be stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nitrogen metabolism, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity. This compound’s ability to form stable complexes with proteins and enzymes makes it a valuable tool in studying biochemical pathways and enzyme kinetics.
Cellular Effects
The effects of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or stress resistance . At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nitrogen metabolism and energy production . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key biochemical processes. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
The subcellular localization of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-5(2-1-3-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEANTQAPNHFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
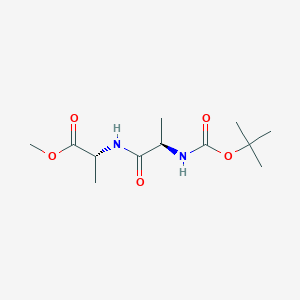
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
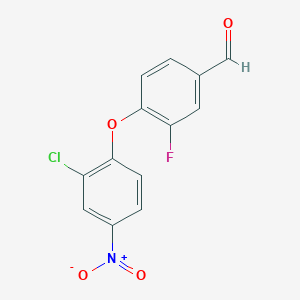
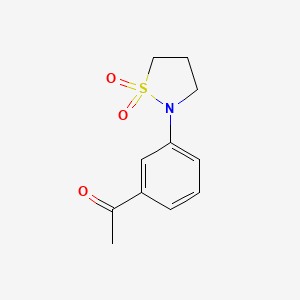
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)
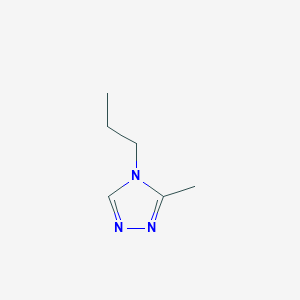
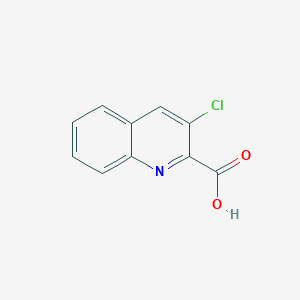
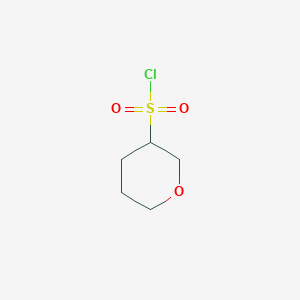
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
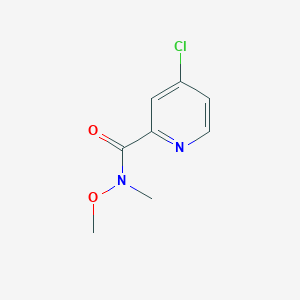
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
